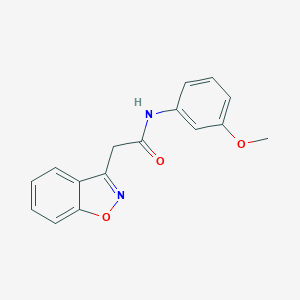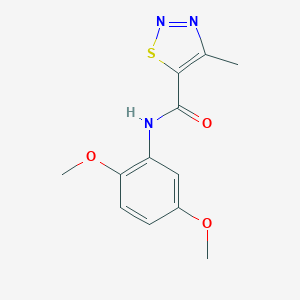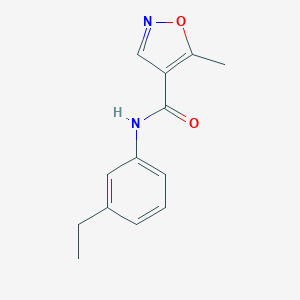
N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide” is a chemical compound. Its exact properties and applications could not be found in the available resources .
Molecular Structure Analysis
The exact molecular structure of “N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide” is not available in the searched resources .
Chemical Reactions Analysis
The specific chemical reactions involving “N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide” are not available in the searched resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide” are not available in the searched resources .
Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including compounds structurally related to N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, have a broad spectrum of biological activities that make them significant in medicinal chemistry. Pyrazole and its derivatives are recognized for their anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The versatility of pyrazole compounds as synthons in organic synthesis extends their application in creating biologically active molecules. For example, the pyrazole moiety is a pharmacophore, playing a crucial role in the development of various biologically active compounds. It serves as an interesting template for combinatorial chemistry and as a building block for developing drug-like candidates with a wide range of medicinal properties, such as anticancer, CNS agents, anti-infectious, and anti-inflammatory agents. These derivatives have also shown potential in the development of CRF1 antagonists and radio diagnostics, highlighting their importance in the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Pyrazoline Derivatives as Anticancer Agents
The exploration of pyrazoline derivatives for anticancer applications has been a notable area of research. These compounds have been investigated for their potential as anticancer agents, with various synthetic strategies being employed to enhance their biological efficacy. The synthesis of heterocyclic appended pyrazoles has resulted in potential yields under simple conditions or microwave irradiation, providing convenient strategies to annelate different heterocyclic nuclei with bioactive pyrazoles. This synthetic flexibility allows for the creation of new compounds with enhanced biological activities, including anticancer properties. The structural diversity of pyrazoline derivatives contributes to their broad spectrum of anticancer activities, making them valuable in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Ray et al., 2022).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) has become increasingly popular due to its efficiency and potential in generating biologically active molecules. This method has facilitated the development of pyrazole-containing compounds with various biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory effects. The use of MCRs in the synthesis of pyrazole derivatives exemplifies a streamlined approach to drug discovery, enabling the rapid generation of diverse compounds with potential therapeutic applications. These developments underscore the significance of pyrazole derivatives in medicinal chemistry and their continued exploration for therapeutic uses (Becerra et al., 2022).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets, leading to changes at the molecular level that influence cellular functions .
Biochemical Pathways
It is known that similar compounds can influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1,5-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-17-11-13-18(14-12-17)25-22(27)20-15-24-26(19-9-5-2-6-10-19)21(20)16-7-3-1-4-8-16/h1-15H,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMLQUINIYVPPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-methylphenyl)propanamide](/img/structure/B487567.png)
![Methyl 4-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate](/img/structure/B487614.png)


![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B487660.png)



![6-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487712.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487716.png)
![3-(3-Fluorophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487736.png)
![3,6-Bis(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487741.png)
![Methyl 2-{[(5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B487745.png)
